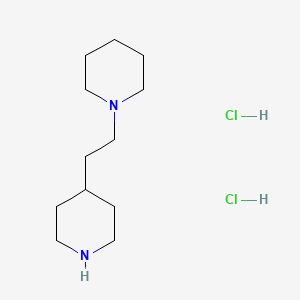

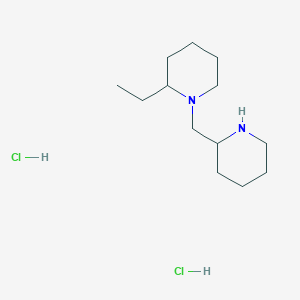

1-(2-(Piperidin-4-yl)ethyl)piperidine dihydrochloride

Descripción general

Descripción

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Structure–activity relationship studies indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .Physical And Chemical Properties Analysis

The molecular formula of piperidine is (CH2)5NH . It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .Aplicaciones Científicas De Investigación

Overview of Piperidine Alkaloids in Medicinal Research

Piperidine alkaloids, found in Pinus and related genera, represent a significant component with medicinal importance. The piperidine group of alkaloids, initially identified in the genus Piper, offers a heterocyclic nucleus conducive to various therapeutic modifications. The expansive therapeutic applications of piperidine derivatives have sparked considerable interest in drug research, leading to the exploration of diverse clinical applications. Biological studies of piperidine metabolites, although limited, highlight their potential in creating therapeutic scaffolds with high efficacy. This review underscores the clinical potential of piperidine alkaloids across different medical fields, emphasizing the necessity for further exploration to fully exploit their therapeutic benefits (Singh et al., 2021).

Role in Chemical Synthesis

Piperidine's interaction with nitro groups in chemical synthesis has been extensively studied, highlighting its utility in producing various derivatives through nucleophilic aromatic substitution. The reaction between piperidine and trinitrobenzene, for example, results in dinitro-piperidinobenzene derivatives, underscoring the adaptability of piperidine in synthetic chemistry. Such reactions do not undergo base or acid catalysis, indicating a specific interaction pattern between piperidine and nitro compounds. This study not only provides insights into the mechanistic aspects of piperidine reactions but also reviews recent literature on nucleophilic aromatic substitution involving nitro groups, showcasing the versatility of piperidine in chemical synthesis (Pietra & Vitali, 1972).

Piperidine Derivatives in Drug Discovery

The role of piperidine derivatives in drug discovery, particularly as D2-like receptor ligands, exemplifies the scaffold's significance in neuropsychiatric disorder treatments. The specific pharmacophoric groups within piperidine derivatives, such as phenyl piperidines and piperazines, have been identified to enhance the potency and selectivity of binding affinity at D2-like receptors. This review highlights the contributions of piperidine's pharmacophoric groups to the development of antipsychotic agents, emphasizing the scaffold's versatility in generating compounds with targeted receptor affinity and specificity. The findings suggest that while the effects of arylalkyl moieties are unpredictable, the overall structure of piperidine derivatives plays a crucial role in their pharmacological profiles (Sikazwe et al., 2009).

Safety And Hazards

Piperidine derivatives should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-piperidin-4-ylethyl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.2ClH/c1-2-9-14(10-3-1)11-6-12-4-7-13-8-5-12;;/h12-13H,1-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCDSHVXOZHKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Piperidin-4-yl)ethyl)piperidine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

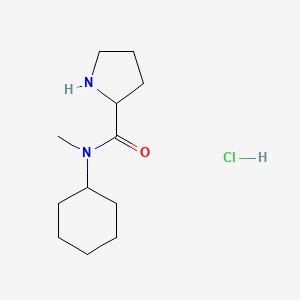

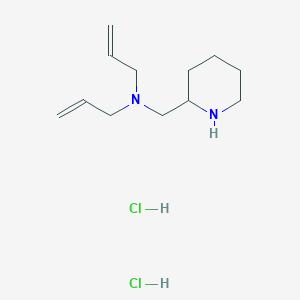

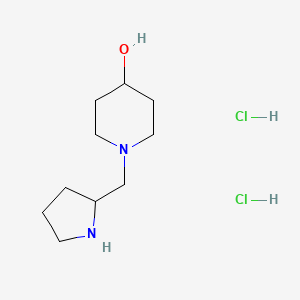

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398294.png)

![Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate](/img/structure/B1398311.png)

![Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate](/img/structure/B1398312.png)